molecular formula C15H14FN3O B1450424 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine CAS No. 1519179-15-7

2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine

Cat. No.: B1450424
CAS No.: 1519179-15-7
M. Wt: 271.29 g/mol
InChI Key: WPUBWYHCIXWBHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine typically involves the reaction of 4-fluorophenethylamine with 1,3-benzoxazole-2,6-diamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

2-N-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-11-3-1-10(2-4-11)7-8-18-15-19-13-6-5-12(17)9-14(13)20-15/h1-6,9H,7-8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUBWYHCIXWBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC3=C(O2)C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
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2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
Reactant of Route 3
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2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
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2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
Reactant of Route 5
2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine
Reactant of Route 6
2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine

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